molecular formula C18H19BrN2OS B2519792 5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1164131-41-2

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

Cat. No.: B2519792
CAS No.: 1164131-41-2
M. Wt: 391.33
InChI Key: LJXJPKAUJPRWIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a useful research compound. Its molecular formula is C18H19BrN2OS and its molecular weight is 391.33. The purity is usually 95%.
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Scientific Research Applications

Antitumor Potential

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide has been studied for its potential antitumor properties. One study discusses the synthesis of related 5-substituted 6-phenylimidazo[2,1-b]thiazoles, which were used as starting materials for the preparation of compounds tested for leukemia treatment Andreani, Bonazzi, & Rambaldi, 1982.

Anthelmintic Activity

This compound has also been linked to broad-spectrum anthelmintic activity. A study on isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole revealed these derivatives to be active against nematodes, cestodes, and trematodes, showcasing an enhanced activity spectrum over tetramisole Brewer, Dorgan, Manger, Mamalis, & Webster, 1987.

Anti-HIV-1 Activity

Research has also explored the anti-HIV-1 activity of this chemical's derivatives. For instance, certain 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered as analogues of this compound, demonstrated activity against HIV-1, highlighting its potential in antiviral research Danel, Pedersen, & Nielsen, 1998.

Antimicrobial Properties

The antimicrobial properties of certain derivatives have also been studied. A series of 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles were synthesized and exhibited antibacterial activity against various bacterial strains and antifungal properties against Aspergillus niger and Candida albicans Shetty, Koti, Lamani, Badiger, & Khazi, 2008.

Anti-Hyperglycemic Evaluation

This compound's derivatives have also been evaluated for their antihyperglycemic activity. New thiazolylmethoxyphenyl pyrimidines, analogous to this compound, were synthesized and showed noticeable antihyperglycemic activity in a rat model, indicating potential use in diabetes treatment Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015.

Mechanism of Action

Properties

IUPAC Name

7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N2OS.BrH/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20;/h2-10,21H,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXJPKAUJPRWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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